Neutral Brown Rl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12238-94-7 |
|---|---|
Molecular Formula |
C15H14O5 |
Origin of Product |
United States |
Conceptual and Chemical Foundations of Brown Chemical Entities
Historical Context and Emergence in Chemical Research
The emergence of synthetic brown dyes is intrinsically linked to the broader history of the chemical dye industry, which began in the mid-19th century. The development of azo dyes, characterized by the presence of one or more azo (-N=N-) groups, was a significant advancement, offering a wide range of colors and improved fastness properties compared to earlier natural dyes. Neutral Brown RL, being a metal-complex azo dye, represents a later stage in the evolution of synthetic dyes, where complexation with metal ions, such as chromium, was employed to enhance color depth, brightness, and fastness, particularly on protein and polyamide fibers. nih.govuni.lu While specific historical details regarding the initial synthesis or research into this compound itself are not extensively documented in the provided information, its structure places it within the context of acid and metal-complex dyes that gained prominence in the late 19th and 20th centuries for their efficacy in dyeing natural and synthetic fibers under acidic conditions. uni.lu
Chemical Classification and Structural Characteristics
This compound is classified as an acid dye, belonging specifically to the category of metal-complex azo dyes. nih.govuni.luuni.lu Its molecular formula is C₁₅H₁₄N₄O₅, with a molecular weight of approximately 330.30 g/mol . nih.govchinainterdyes.com The structure is based on a monoazo linkage that is subsequently complexed with a chromium ion in a 1:2 metal-to-ligand ratio. nih.govuni.lu
The core structure is formed by the coupling of diazotized 2-amino-4-nitrophenol (B125904) with N-(2-hydroxy-5-methylphenyl)acetamide. nih.govuni.lu This coupling creates an azo bond (-N=N-) linking two aromatic systems. One aromatic ring carries a nitro group (-NO₂) and a hydroxyl group (-OH), while the other carries a methyl group (-CH₃), a hydroxyl group (-OH), and an acetamide (B32628) group (-NHCOCH₃). The presence of hydroxyl groups in positions suitable for coordination allows the azo compound to act as a ligand. Subsequent treatment with a chromium source leads to the formation of a stable 1:2 chromium complex, where a single chromium ion is coordinated with two molecules of the azo ligand. nih.govuni.lu This metal complexation significantly influences the electronic structure and, consequently, the color and properties of the dye.
In the context of this compound, the primary organic chromophore is the azo group (-N=N-) conjugated with the π-electron systems of the adjacent aromatic rings. The presence of electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl and amino-like nitrogen within the conjugated system extends the chromophore, shifting the absorption spectrum towards longer wavelengths and contributing to the observed brown color. The phenolic hydroxyl groups also act as auxochromes, further modifying the color and aiding in the dye's interaction with fibers. The formation of the chromium complex alters the electronic environment around the azo system and the aromatic rings, leading to a metallochromic effect that is crucial for achieving the specific brown shade and enhancing the dye's fastness properties.
This compound is a synthetic chemical compound. Therefore, discussions regarding the structural diversity of "brown" natural products, such as melanins, humic substances, or tannins, are not directly applicable to the chemical foundations and structural characteristics of this compound. Its structure and properties are a result of designed chemical synthesis rather than natural biosynthetic pathways.
Formation and Biosynthetic Pathways
The formation of this compound occurs through a directed chemical synthesis process. Unlike natural brown pigments, it is not produced through biological or biogenic routes.
The primary and relevant formation mechanism for this compound is its chemical synthesis. This involves a sequence of reactions starting from simpler aromatic precursors. The key steps include the diazotization of 2-amino-4-nitrophenol and the subsequent azo coupling reaction with N-(2-hydroxy-5-methylphenyl)acetamide. nih.govuni.lu The resulting azo compound then undergoes complexation with a chromium salt, typically chromium salicylate, to form the stable 1:2 chromium complex that constitutes this compound. nih.govuni.lu This synthetic route is a deliberate chemical process carried out under controlled laboratory or industrial conditions. Secondary formation mechanisms in this context would refer to potential degradation pathways or reactions the dye might undergo during application or in the environment, but the provided information focuses on its initial synthesis.
Advanced Analytical and Spectroscopic Characterization of Brown Chemical Systems
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of dyes like Neutral Brown RL, High-Performance Liquid Chromatography (HPLC) is a widely employed technique due to its ability to provide efficient separation and allow for subsequent detection and identification.
Various modes of HPLC can be applied depending on the chemical properties of the dye. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is commonly used for separating neutral molecules based on their hydrophobicity. While this compound is an acid dye and exists as an anion in solution, modifications to the mobile phase, such as the inclusion of ion-pairing reagents, can facilitate its retention and separation on a reversed-phase column. Paired ion chromatography, in conjunction with reversed-phase HPLC, has been demonstrated as effective for separating acid dyes by forming ion pairs that exhibit increased retention on the non-polar stationary phase.
Other chromatographic approaches relevant to dye analysis include the use of molecularly imprinted polymers (MIPs) as stationary phases in liquid chromatography. MIPs are designed to have specific recognition sites for target molecules, allowing for selective separation and removal of dyes, including acid brown dyes. Paper chromatography is a simpler technique that can also be used for the separation of dyes based on differences in absorption and solubility.
Spectroscopic Methods for Structural Elucidation and Quantification
UV-Vis Spectrophotometry for Absorbance Characteristics
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of colored compounds like this compound. Dyes absorb light in the UV and visible regions of the electromagnetic spectrum due to the presence of chromophores, which are functional groups containing π electrons or non-bonding electrons that can be excited by absorbing photons. The UV-Vis spectrum of a dye is characterized by absorption maxima (λmax) at specific wavelengths, which are indicative of its chemical structure and color.
UV-Vis spectrophotometry can be used to quantify the concentration of this compound in a solution by measuring the absorbance at its maximum wavelength and applying the Beer-Lambert Law, provided that the dye follows this law within the studied concentration range. Changes in pH can influence the absorption characteristics of some dyes due to alterations in their molecular structure or ionization state.
While the specific UV-Vis spectrum and λmax values for this compound were not found in the search results, UV-Vis spectrophotometry is an indispensable tool for characterizing its light absorption properties and for its quantitative determination in various matrices. Studies on other brown colored substances and dyes demonstrate the utility of UV-Vis spectroscopy in identifying characteristic absorption bands related to their chromophores.
Mass Spectrometry for Molecular Composition
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For a complex organic molecule like this compound, MS can confirm its molecular weight of approximately 330.30 g/mol chinainterdyes.comalfa-chemistry.com.
Various ionization techniques can be coupled with MS to introduce the analyte into the gas phase as ions. Electrospray Ionization (ESI) is a soft ionization technique often used for polar and thermally labile compounds, including dyes, and can produce charged molecular ions or adducts. Atmospheric Pressure Photoionization (APPI) is another technique that has been applied to characterize brown carbon components.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the ions and thus the molecular formula of the compound. Tandem MS (MS/MS), where a selected precursor ion is fragmented and the resulting product ions are analyzed, can provide valuable structural information by revealing characteristic fragmentation patterns. This is particularly useful for confirming the structural features of this compound, such as the presence of azo groups and the metal complexation.
Although specific mass spectral data, such as the m/z of the molecular ion or characteristic fragmentation ions for this compound, were not found in the consulted literature, MS, particularly HRMS coupled with tandem MS, is a critical technique for verifying its molecular formula, molecular weight, and gaining insights into its structural connectivity.
Nuclear Magnetic Resonance Spectroscopy for Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the detailed structure of organic molecules by providing information about the arrangement of atoms and their local chemical environment. ¹H NMR spectroscopy provides a spectrum based on the magnetic properties of hydrogen nuclei, while ¹³C NMR spectroscopy does the same for carbon nuclei.
By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, chemists can determine the types of hydrogen and carbon atoms present, their connectivity, and the functional groups within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm correlations between nuclei and aid in assigning signals to specific atoms in the molecular structure.
For this compound, NMR spectroscopy would be invaluable for confirming the proposed structure based on its synthesis from 2-amino-4-nitrophenol (B125904) and N-(2-hydroxy-5-methylphenyl)acetamide and its nature as a chromium complex chinainterdyes.comalfa-chemistry.com. The spectra would provide detailed information about the aromatic rings, the azo linkage, the methyl group, and the environment of the atoms involved in the chromium coordination.
Specific NMR spectra or assigned peaks for this compound were not found in the search results. However, NMR spectroscopy is a standard and powerful technique for the complete structural characterization of organic compounds, including complex dyes, and would be essential for unequivocally confirming the structure of this compound.
Chemometric Approaches for Complex Mixture Analysis
Chemometrics involves the application of mathematical, statistical, and computational methods to chemical data to extract meaningful information, build models, and enhance analytical processes echemi.comnih.gov. In the context of analyzing complex chemical systems like commercial dyes, which may contain the main dye component along with synthesis byproducts, isomers, or additives, chemometric approaches are particularly useful.
Chemometrics can be applied to analyze data obtained from chromatographic and spectroscopic techniques. For instance, multivariate data analysis methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be used to analyze spectroscopic data (e.g., UV-Vis, IR, NMR, MS) from different samples of this compound or mixtures containing it. This can help in identifying patterns, classifying samples based on their composition or origin, and detecting variations or impurities.
Chemometrics can also be used to build quantitative models for predicting properties of dyes based on their analytical data or to analyze changes in concentration over time in degradation studies nih.gov. For example, chemometric analysis of spectroscopic data has been used to determine the mechanism of dye decomposition reactions in aqueous solutions nih.gov. Furthermore, chemoinformatics methods, a related field, have been applied to analyze relationships between the chemical structure of textile dyes and their technical properties, such as color fastness echemi.com.
While no specific studies applying chemometrics directly to this compound were found, the principles and methods of chemometrics are highly relevant for the in-depth analysis of analytical data obtained from this compound, especially when dealing with complex samples or seeking to correlate its chemical structure with its performance characteristics.
Chemical Reactivity and Transformation Mechanisms
Photochemical Transformations and Atmospheric Fate
Information specifically detailing the photochemical transformation and atmospheric fate of Neutral Brown RL (Acid Brown 355) is limited in the provided search results. However, general principles regarding the photochemical degradation of organic compounds, particularly dyes and those found in atmospheric brown carbon (BrC), can provide some context.
Photochemical degradation can occur through direct photolysis if the molecule absorbs sunlight, or indirectly through reactions with photochemically produced species like hydroxyl radicals (HO•). mdpi.com Many organic compounds have absorption bands below 290 nm, but indirect photooxidation by HO• is a significant atmospheric degradation pathway. mdpi.com Atmospheric brown carbon, which contributes to the yellowish to brown appearance of aerosols, is a complex mixture of light-absorbing organic compounds, including nitroaromatics and other chromophores. rsc.org Aging processes, including photolysis and multiphase reactions, can alter the optical properties of BrC by generating or degrading chromophores. rsc.org Larger BrC species may be more resistant to photochemical degradation, though their decomposition products can still retain light-absorbing properties. rsc.org
While Acid Brown 355 is a colored compound, its specific light absorption properties relevant to atmospheric photochemistry and its direct photolysis rates or reactions with atmospheric oxidants are not detailed in the search results. Studies on the photochemical degradation of other organic compounds, such as pyruvic acid, have shown that factors like light source wavelength and ionic strength can influence degradation rates and product formation. acs.org Photochemical degradation of dissolved organic matter in aquatic environments has also been observed, leading to decreases in chromophoric dissolved organic matter (CDOM) and changes in molecular composition. researchgate.net
Without specific studies on this compound, its precise photochemical transformation pathways and atmospheric lifetime remain uncharacterized in these results.
Biological and Microbial Degradation Pathways
Microbial degradation is a significant process for the transformation and removal of various organic pollutants, including dyes, from the environment. nih.gov Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down complex organic molecules. nih.govresearchgate.netmdpi.comfrontiersin.org Studies on the microbial degradation of other compounds like alkanes and polycyclic aromatic hydrocarbons (PAHs) have elucidated various enzymatic pathways, such as oxidation and cleavage reactions. researchgate.netfrontiersin.org
While the search results mention that stabilizers like sodium benzoate (B1203000) or dimethyl fumarate (B1241708) can be used to prevent microbial degradation of dye formulations during storage, this indicates the potential for microbial action on components within dye products, though not specifically on Acid Brown 355 itself. One search result notes that Acid Brown 355 may use "greener synthetic routes" compared to Acid Brown 58, which involves nitroaromatic intermediates that raise concerns about biodegradability. This comparison implies that Acid Brown 355 might be considered more biodegradable than certain other acid dyes, possibly due to differences in its structural complexity or the absence of certain recalcitrant moieties.
General microbial degradation pathways for organic compounds often involve enzymes such as oxygenases, peroxidases, and laccases, which catalyze oxidative reactions leading to the breakdown of aromatic rings and other functional groups. researchgate.netmdpi.comfrontiersin.org Bacteria and fungi capable of degrading complex biopolymers like lignin, which contains aromatic structures, have been identified, and their enzymatic mechanisms studied. mdpi.com Given that Acid Brown 355 is an azo dye with aromatic components and a metal complex, its microbial degradation would likely involve enzymes capable of cleaving azo bonds, modifying aromatic rings, and potentially dealing with the metal center. However, specific microbial species or degradation pathways for this compound are not provided in the search results. Biodegradation offers a potentially cost-effective and environmentally friendly alternative to physicochemical methods for pollutant removal. nih.gov
Chemical Interactions and Derivatization Reactions
This compound (Acid Brown 355) is described as stable under recommended temperatures and pressures. aksci.com However, it can be destroyed by strong reducing or oxidizing agents. dyespigments.net This indicates its susceptibility to redox reactions. The chromium metal center in the 1:2 metal complex structure is likely involved in its interactions and stability. worlddyevariety.com
Acid dyes, in general, interact with protein and polyamide fibers through electrostatic interactions between the anionic dye molecules and cationic sites on the fibers. tiankunchemical.com The dyeing process typically occurs under acidic conditions to facilitate this binding. tiankunchemical.com
Derivatization reactions involve chemically modifying a compound to alter its properties, often for analytical purposes or to enhance reactivity or stability. psu.eduresearchgate.netnih.gov While the search results discuss chemical derivatization methodologies in general, particularly for pharmaceuticals to improve detectability or alter solubility for techniques like GC and HPLC, there is no specific information on derivatization reactions applied to this compound. psu.eduresearchgate.netnih.gov The functional groups present in Acid Brown 355 (e.g., hydroxyl, amine, sulfonate) could potentially undergo various derivatization reactions, such as esterification of carboxylic acids, acylation of amines or hydroxyl groups, or reactions involving the azo linkages or the metal center, depending on the desired outcome and the reagents used. psu.edunih.gov However, specific research findings on the derivatization of this compound are not available in the provided search results.
Environmental and Industrial Chemical Applications of Brown Compounds
Role in Atmospheric Chemical Processes and Radiative Forcing
In atmospheric science, the term "brown carbon" (BrC) refers to a class of light-absorbing organic aerosols that have a brownish appearance. uci.edu These aerosols are distinct from black carbon (soot), which strongly absorbs light across the solar spectrum. Brown carbon, in contrast, exhibits a strong wavelength dependence in its light absorption, absorbing more strongly in the ultraviolet and visible regions. copernicus.org This characteristic has significant implications for the Earth's radiative balance.
Brown carbon aerosols can be of primary or secondary origin. Primary brown carbon is emitted directly from sources such as the burning of biomass, like wood and grass, and the inefficient combustion of fossil fuels. uci.eduacs.org Secondary brown carbon is formed in the atmosphere through chemical reactions of organic precursors. acs.orgacs.org These reactions can occur in the gas phase, in aqueous droplets (like clouds and fog), or on the surface of existing aerosol particles. acs.org For instance, the reaction of carbonyl compounds with ammonia or amines can lead to the formation of light-absorbing nitrogen-containing organic compounds. aaqr.org
The presence of brown carbon in the atmosphere has a notable impact on radiative forcing, which is the change in the net radiative balance of the Earth system. By absorbing solar radiation, brown carbon aerosols contribute to atmospheric warming, counteracting the cooling effect of scattering aerosols. uci.edu The global direct radiative effect (DRE) of brown carbon has been estimated to range from +0.04 to +0.57 W m⁻², which can be a significant fraction of the warming effect of black carbon. aaqr.orgnih.gov In some regions, particularly over areas with extensive biomass burning, the warming effect of brown carbon can be comparable to or even greater than that of black carbon, especially in the upper troposphere. copernicus.org
The chemical composition and optical properties of brown carbon can change over time in the atmosphere through a process known as atmospheric aging. acs.orgacs.org This aging can involve photochemical reactions, oxidation, and other transformations that can either enhance or decrease the light-absorbing capacity of the aerosols. acs.org For example, some chemical processes can lead to a "darkening" of the aerosol particles over short timescales, while photobleaching can reduce their absorptivity over longer periods. acs.org These complex aging processes add to the uncertainty in quantifying the precise climate impact of brown carbon.
Table 1: Estimated Direct Radiative Effect (DRE) of Brown Carbon (BrC) from Various Studies
| Study | Estimated BrC DRE (W m⁻²) | Key Findings |
|---|---|---|
| Lin et al. (2014) | +0.22 to +0.57 | BrC DRE is equivalent to 27% to 70% of black carbon absorption in their model. aaqr.org |
| Saleh et al. (2015) | +0.22 | Model DRE estimation for BrC is highly dependent on the accuracy of optical parameters. aaqr.org |
| Jo et al. (2016) | +0.11 | BrC reduces the direct radiative cooling effect of organic carbon by 16%. aaqr.org |
| Hammer et al. | 0.12–0.31 (SOA since Industrial Revolution) | Highlights the contribution of secondary organic aerosols to radiative forcing. aaqr.org |
Chemical Constituents and Functional Roles in Natural Products
A wide variety of natural products are characterized by their brown coloration, which arises from a diverse range of chemical structures. These brown compounds often play crucial functional roles in the organisms that produce them.
In marine environments, brown algae (Phaeophyceae) are a rich source of brown pigments and other bioactive compounds. nih.gov The characteristic color of these seaweeds is due to the presence of fucoxanthin, a carotenoid pigment that masks the green color of chlorophyll. nih.gov Fucoxanthin and other carotenoids like β-carotene are important for photosynthesis, acting as accessory pigments to capture light energy. nih.gov Brown algae also produce phenolic compounds, such as phlorotannins, which are polymers of phloroglucinol. These compounds can contribute to the brown coloration and are thought to have roles in defense against herbivores and protection from UV radiation. nih.gov Other bioactive constituents isolated from brown algae include terpenes, sterols, and fatty acids. researchgate.netmdpi.com
In the terrestrial realm, tannins are a major class of brown-colored polyphenolic compounds found in many plants. mdpi.com They are responsible for the brown colors of autumn leaves, the astringent taste of unripe fruits, and the color of many wood varieties. Tannins are broadly classified into hydrolysable tannins and condensed tannins (proanthocyanidins). mdpi.com They play a protective role in plants, deterring herbivores and preventing microbial infections.
Other examples of brown pigments in nature include:
Melanins: These are complex polymers derived from the oxidation of the amino acid tyrosine. They are responsible for the brown and black coloration in the skin, hair, and eyes of animals, providing protection against UV radiation.
Siennas and Umbers: These are natural earth pigments composed of iron oxides and manganese oxides. placrylic.com Their colors, ranging from yellowish-brown to dark reddish-brown, have been used by humans as pigments for millennia. placrylic.com
Table 2: Examples of Brown Compounds in Natural Products
| Compound Class | Specific Example(s) | Natural Source | Functional Role |
|---|---|---|---|
| Carotenoids | Fucoxanthin, β-carotene | Brown algae | Accessory photosynthetic pigments nih.gov |
| Polyphenols | Phlorotannins, Tannins | Brown algae, Terrestrial plants | Defense, UV protection nih.govmdpi.com |
| Polymers | Melanin | Animals, Fungi, Bacteria | Pigmentation, UV protection |
| Inorganic Oxides | Iron oxides, Manganese oxides | Earth pigments (Siennas, Umbers) | Coloration placrylic.com |
Industrial Chemical Synthesis and Applied Chemistry
The demand for brown colorants in various industries has led to the development of numerous synthetic brown dyes and pigments. These compounds are valued for their color, stability, and performance in a range of applications.
In addition to dyes, synthetic brown pigments are widely used in paints, coatings, plastics, and construction materials. cqtitaniumdioxide.comranbarr.com Iron oxide pigments are a dominant class of synthetic brown pigments due to their low cost, high stability, and non-toxicity. ranbarr.com These pigments, which include brown iron oxide, are produced through various chemical processes such as precipitation, thermal decomposition of iron salts, or oxidation of iron compounds.
Other synthetic brown colorants include:
Brown HT (E155): A synthetic brown coal tar diazo dye used as a food colorant in products like chocolate cakes, biscuits, and jams. wikipedia.org
Mars Brown: A synthetic iron oxide pigment produced by the calcination of iron salts, valued for its stability and lightfastness in artistic and industrial applications. placrylic.com
Iron Chrome Brown Pigments: These are mixed-phase metal oxide pigments, primarily composed of iron and chromium oxides. They offer excellent chemical resistance, heat stability, and weatherability, making them suitable for demanding applications in coatings and plastics. draycolor.com
The development of synthetic dyes began in the 19th century with the discovery of mauveine by William Henry Perkin. chemistryviews.org This discovery spurred the growth of a synthetic dye industry that has produced a vast array of colorants with tailored properties for various applications. chemistryviews.org
Table 3: Industrial Brown Compounds and Their Applications
| Compound Name | Chemical Class | Key Applications |
|---|---|---|
| Neutral Brown RL | Acid Dye (likely Azo Dye) | Textile dyeing (wool, silk, nylon), Inks, Paints specialchem.com |
| Iron Oxide Brown | Inorganic Pigment | Paints, Coatings, Construction materials, Plastics ranbarr.com |
| Brown HT | Azo Dye | Food colorant wikipedia.org |
| Mars Brown | Synthetic Iron Oxide | Artists' paints, Industrial coatings placrylic.com |
| Iron Chrome Brown | Mixed Metal Oxide Pigment | High-performance coatings and plastics draycolor.com |
Computational and Machine Learning Approaches in Brown Chemical Research: Reinforcement Learning Rl Paradigms
Reinforcement Learning for Molecular Design and Optimization of "Brown" Chromophores
In the context of chromophores, the desired properties could include specific absorption and emission wavelengths, lightfastness, and stability, which contribute to the perceived "brown" color. acs.orggithub.comacs.org An RL agent can be trained to generate molecules and receive a reward based on how well the predicted or calculated properties of the generated molecule match the target properties. github.com Predictive models, trained on existing data of chromophore properties, can serve as the "critic" in an actor-critic RL framework, estimating the desirability of newly generated molecules and guiding the generative model (the "agent"). nih.gov
For example, a system like ReLeaSE (Reinforcement Learning for Structural Evolution) integrates generative and predictive models, trained jointly with RL to bias the generation of new structures toward those with desired physical or biological properties. nih.gov While ReLeaSE has been demonstrated for properties like melting point and hydrophobicity, the same principles can be applied to optical properties relevant to "brown" chromophores. nih.gov Another project, ChromoGen, specifically adapts a molecular generation project to produce novel chromophores by training a model to predict properties like quantum yield and absorption/emission maxima, using these predictions in a reward function to guide the RL agent. github.com
The optimization process often involves navigating a vast chemical space. RL provides an effective search strategy by allowing the agent to learn from trial and error, adapting its molecule-building decisions based on the rewards received for generating molecules with desired characteristics. acs.org
RL in Retrosynthesis and Synthesis Planning of Complex "Brown" Chemical Structures
Retrosynthesis is the process of working backward from a target molecule to identify plausible starting materials and reaction steps. arxiv.orgrsc.org Planning the synthesis of complex molecules, including those that might serve as "brown" chromophores or their precursors, is a challenging task due to the combinatorial explosion of possible routes. researchgate.netacs.org RL has emerged as a promising approach to address this challenge by learning optimal policies for selecting retrosynthetic steps. rsc.orgacs.orgnih.govacs.org
In the retrosynthesis "game," the RL agent learns to select reactions at each step that are most likely to lead to available starting materials in an efficient manner, often minimizing a user-defined cost function (e.g., number of steps, cost of reagents). acs.orgnih.gov By repeatedly playing this game, the agent refines its strategy based on the outcomes of attempted synthesis plans. nih.gov
Methods like Monte Carlo Tree Search (MCTS), often combined with RL, are used to navigate the tree of possible retrosynthetic pathways. arxiv.orgresearchgate.netacs.org RL can help guide the search by learning a value function that estimates the cost or feasibility of synthesizing a molecule from a given intermediate. researchgate.netacs.org For instance, ReSynZ (Retrosynthesis Zero) combines MCTS with RL, inspired by algorithms used in games like AlphaGo Zero, to generate multiple synthesis pathways for a target molecule. acs.org This approach allows the system to learn from simulated experience, potentially surpassing human limitations in exploring the vast synthetic space. researchgate.netacs.org
While the search results did not provide specific examples of RL being applied to the retrosynthesis of "Neutral Brown RL" or other explicitly "brown" chemical structures, the general principles and demonstrated capabilities of RL in retrosynthesis planning for complex organic molecules are directly applicable. arxiv.orgrsc.orgresearchgate.netacs.orgnih.govacs.org The challenge lies in defining appropriate reward functions and training environments that capture the specific considerations for synthesizing "brown" compounds.
RL-driven Discovery of Novel "Brown" Chemical Entities and Functionalities
Beyond optimizing known structures or planning syntheses for predefined targets, RL can also drive the discovery of entirely novel chemical entities with desired functionalities, including those exhibiting "brown" color properties. acs.orggithub.ioarxiv.orgbiorxiv.org This involves using RL agents to explore uncharted regions of chemical space. acs.orggithub.io
Generative models powered by RL can be trained to generate molecules that are not only novel but also likely to possess specific target properties. acs.orgnih.govnih.govarxiv.org The reward signal guides the exploration towards molecules with desirable characteristics, effectively steering the discovery process. acs.orgnih.gov This is particularly valuable when the desired properties are at the extremes or outside the range of existing datasets used to train traditional generative models. github.io
RL frameworks can facilitate the de novo generation of molecules by allowing the agent to learn through trial and error in an online fashion, adapting its strategy as it explores the chemical space. github.io This contrasts with methods that rely solely on pre-defined datasets, which may carry inherent biases. github.io
The integration of RL with generative models allows for the exploration of a vast chemical space (estimated to contain around 10^33 small molecules) that is infeasible to explore using conventional methods. nih.gov This capability is crucial for discovering truly novel "brown" chemical entities with unique properties or improved performance.
Emerging Research Directions and Future Outlook
Interdisciplinary Approaches in "Brown" Chemical Sciences
Interdisciplinary research plays a crucial role in advancing the understanding and application of dyes like C.I. Acid Brown 75. Studies investigating its interaction with various materials, such as bentone (B1170601) clay and kaolinite (B1170537), exemplify the intersection of chemistry with materials science and environmental science. These studies focus on the adsorption and removal of the dye from aqueous solutions, a critical aspect of wastewater treatment and environmental remediation smolecule.comresearchgate.netmedchemexpress.commedchemexpress.com. The effectiveness of adsorption is influenced by factors such as pH, adsorbent dosage, contact time, initial concentration, and temperature, highlighting the need for a multidisciplinary approach to optimize removal processes researchgate.net.
Furthermore, the historical and ongoing use of C.I. Acid Brown 75 in biological staining techniques demonstrates an interdisciplinary link between chemistry and biology smolecule.com. Research in this area explores the dye's interaction with cellular components to selectively highlight biological structures. Understanding the chemical basis of these interactions requires expertise from both chemical synthesis and biological imaging or histology.
Methodological Advancements in Chemical Characterization
Characterization of complex azo dyes like C.I. Acid Brown 75 relies on a combination of analytical techniques. While standard methods such as UV-Vis spectrophotometry are commonly employed to monitor dye concentration and degradation researchgate.netresearchgate.netnmlindia.org, ongoing research in chemical characterization seeks to apply more advanced methodologies to gain deeper insights into the dye's structure, purity, and transformation products.
Spectroscopic techniques, including FT-IR spectroscopy, have been utilized to study the chemical interactions between C.I. Acid Brown 75 and adsorbent materials, revealing insights into the bonding mechanisms involved in dye removal researchgate.net. Future research could explore the application of advanced nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), particularly coupled with chromatographic techniques like GC-MS, to identify and characterize the various intermediate and final products formed during degradation processes researchgate.net. Advancements in chromatographic separation techniques could also improve the analysis of complex dye mixtures and the detection of low-concentration impurities or degradation products.
Moreover, the characterization of adsorption processes through kinetic and isotherm models, such as the Langmuir and Freundlich models, represents a methodological approach to quantify the interaction between the dye and adsorbent materials researchgate.net. Continued refinement and application of these models, potentially coupled with computational approaches, can enhance the predictive understanding of dye adsorption behavior.
Predictive Modeling and Simulation in Chemical Reactivity
Predictive modeling and simulation offer powerful tools for understanding and predicting the chemical reactivity and behavior of compounds like C.I. Acid Brown 75. While specific detailed computational studies on the reactivity of C.I. Acid Brown 75 were not extensively found in the search results, the compound's known reactions, such as oxidation and reduction which can break the azo bonds and lead to the formation of aromatic amines, make it a relevant candidate for such investigations smolecule.com.
Computational chemistry techniques, including Density Functional Theory (DFT) calculations, could be applied to study the electronic structure of C.I. Acid Brown 75, predict potential reaction pathways for oxidation and reduction, and calculate the energetics of these transformations. Molecular dynamics simulations could provide insights into the dye's behavior in solution, its interaction with solvent molecules, and its diffusion towards adsorbent surfaces. Furthermore, quantitative structure-activity relationship (QSAR) modeling could potentially be used to correlate structural features of C.I. Acid Brown 75 and related azo dyes with their reactivity or environmental persistence. While one study mentioned molecular modeling in the context of kaolinite structure for adsorption, applying these techniques directly to the dye molecule's reactivity and degradation pathways represents a promising future research direction researchgate.net.
Sustainable Chemical Production and Application Strategies
Concerns regarding the environmental impact of azo dyes, including C.I. Acid Brown 75, particularly their potential to degrade into toxic and mutagenic aromatic amines, underscore the importance of developing sustainable chemical production and application strategies smolecule.comresearchgate.netnmlindia.org. Current research focuses on mitigating the environmental impact of the dye through effective removal and degradation techniques from wastewater.
Adsorption onto various materials is being explored as a method for removing C.I. Acid Brown 75 from aqueous solutions smolecule.comresearchgate.netmedchemexpress.commedchemexpress.com. Research in this area aims to identify and develop cost-effective and efficient adsorbent materials derived from renewable or waste resources.
Advanced oxidation processes (AOPs), such as those involving UV/O3/H2O2, and electrooxidation techniques are being investigated for their efficacy in mineralizing C.I. Acid Brown 75 and other dyes researchgate.netnmlindia.orgiwaponline.com. Studies compare the efficiency and energy consumption of different degradation methods to identify more sustainable treatment options researchgate.netnmlindia.org. For instance, research has shown that while advanced oxidation can lead to almost complete mineralization, electrooxidation may be more energy-efficient for initial degradation researchgate.netnmlindia.org. Combining different techniques, such as electrooxidation followed by photooxidation, is also being explored to optimize the balance between degradation efficiency and energy consumption researchgate.netnmlindia.org.
Q & A
Q. What frameworks improve the transparency of this compound’s lifecycle assessment (LCA) studies?
- Methodological Answer : Follow ISO 14040/44 standards for LCA reporting. Use open-source tools like OpenLCA for modeling and share datasets in public repositories (e.g., Zenodo). Conduct sensitivity analysis to highlight assumptions impacting conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
